molecular formula C8H4BrNO2S2 B11985600 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one

5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B11985600
M. Wt: 290.2 g/mol
InChI Key: PYUFKSRXCLTIBG-HWKANZROSA-N
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Description

5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both furan and thiazolidinone moieties. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromofurfural with 2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((5-Chlorofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
  • 5-((5-Methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one
  • 5-((5-Nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Uniqueness

5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Properties

Molecular Formula

C8H4BrNO2S2

Molecular Weight

290.2 g/mol

IUPAC Name

(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H4BrNO2S2/c9-6-2-1-4(12-6)3-5-7(11)10-8(13)14-5/h1-3H,(H,10,11,13)/b5-3+

InChI Key

PYUFKSRXCLTIBG-HWKANZROSA-N

Isomeric SMILES

C1=C(OC(=C1)Br)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

C1=C(OC(=C1)Br)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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